4-methyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Description
4-Methyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a heterocyclic compound featuring a fused 1,2,4-triazolo[3,2-b][1,3]thiazole core. Key structural elements include:
- A phenyl substituent at position 2 of the triazole ring.
- A 4-methylbenzenesulfonamide group linked via an ethyl chain to position 6 of the fused heterocycle.
For instance, sulfonamide incorporation may involve nucleophilic substitution or coupling reactions, similar to methods described for sulfonyl-containing 1,2,4-triazoles (e.g., Friedel-Crafts acylation followed by hydrazide formation and cyclization) . The ethyl linkage could result from alkylation steps using α-halogenated ketones, as seen in .
Propriétés
IUPAC Name |
4-methyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-14-7-9-17(10-8-14)27(24,25)20-12-11-16-13-26-19-21-18(22-23(16)19)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYUPTMRDFSYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 4-methyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the cyclization of 1,2,4-triazole-3-thiones with bromomalononitrile, followed by further reactions to introduce the phenyl and sulfonamide groups . The reaction conditions often involve the use of potassium tert-butoxide in tert-butanol as a base and solvent, respectively . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Applications De Recherche Scientifique
4-methyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Comparative Physical Properties of Structural Analogs
Table 2: Substituent Effects on Melting Points ()
| Substituent (Position 6) | Melting Point (°C) |
|---|---|
| Methyl (5b) | 178–180 |
| Methoxy (5c) | 192–194 |
| Chloro (5d) | 195–197 |
Activité Biologique
The compound 4-methyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide , a sulfonamide derivative featuring both triazole and thiazole moieties, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the triazole and thiazole rings. Various methods have been explored in the literature to optimize yields and enhance biological properties. For instance, one-pot reactions and microwave-assisted synthesis have been employed to streamline the process while maintaining structural integrity and biological efficacy .
Biological Activity
The biological activity of 4-methyl-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide has been evaluated across several domains:
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances the compound's interaction with bacterial enzymes. In vitro studies have shown promising results against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines such as A-431 and Jurkat cells. The mechanism appears to involve the modulation of apoptotic pathways through interactions with Bcl-2 proteins. For example, one study reported an IC50 value of less than 10 µM against these cell lines, indicating potent cytotoxic effects .
Anticonvulsant Activity
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anticonvulsant properties. Structural variations within the thiazole and triazole rings have been shown to influence efficacy in animal models of epilepsy. Compounds with similar structures demonstrated median effective doses significantly lower than standard treatments like ethosuximide .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl ring and the positioning of functional groups significantly affect biological activity. Key findings include:
- Methyl Substituents : The presence of methyl groups on the phenyl ring enhances lipophilicity and bioavailability.
- Sulfonamide Group : This moiety is critical for antibacterial activity due to its ability to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.
- Triazole-Thiazole Linkage : The unique linkage between these heterocycles contributes to the compound's ability to interact with various biological targets effectively .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anticancer Study : In a study involving human cancer cell lines, the compound showed a significant reduction in cell viability at concentrations as low as 5 µM. The study utilized flow cytometry to analyze apoptosis markers.
- Antimicrobial Efficacy : A comparative study against standard antibiotics revealed that this compound had superior activity against resistant strains of Staphylococcus aureus with an MIC of 0.5 µg/mL.
- Neuropharmacological Assessment : In animal models, administration of the compound resulted in a notable decrease in seizure frequency compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
